molecular formula C15H25N3O3S B12413529 Ritonavir metabolite-L-valine methyl ester-d6

Ritonavir metabolite-L-valine methyl ester-d6

Cat. No.: B12413529
M. Wt: 333.5 g/mol
InChI Key: WMOQPDKCUZISQT-SFPWFBRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Isotopic Composition

The molecular formula of ritonavir metabolite-L-valine methyl ester-d6 is C₁₅H₁₉D₆N₃O₃S , with a molecular weight of 333.48 g/mol . Deuterium atoms replace six hydrogen atoms in the methyl groups of the L-valine methyl ester moiety, as illustrated in the isotopic distribution (Figure 1). This substitution increases the molecular mass by approximately 6 atomic mass units (amu) compared to the non-deuterated form, a difference confirmed by high-resolution mass spectrometry.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₅H₁₉D₆N₃O₃S
Molecular Weight 333.48 g/mol
Exact Mass 333.22 (calculated)
Isotopic Purity ≥98% (D6)

The deuterium incorporation occurs at the β-carbon positions of the methyl ester group, a design choice that minimizes steric hindrance while maximizing isotopic stability. This configuration ensures minimal perturbation to the molecule's electronic environment, preserving its interaction with metabolic enzymes such as cytochrome P450 3A4 (CYP3A4).

Stereochemical Configuration and Chiral Centers

This compound retains the stereochemical complexity of its parent compound. The L-valine moiety enforces an S-configuration at the α-carbon, while the adjacent thiazole ring introduces additional chirality at the C2 and C4 positions.

Chiral Centers:

  • α-Carbon of L-valine : S-configuration (derived from L-valine’s natural stereochemistry).
  • Thiazole-linked methyl groups : R-configuration at C2, inherited from ritonavir’s original structure.

The deuterated methyl groups do not alter the stereochemical landscape but may influence rotational barriers due to deuterium’s slightly larger atomic radius compared to hydrogen. Nuclear magnetic resonance (NMR) studies reveal that deuterium substitution reduces the spin-spin coupling constants in adjacent protons, a phenomenon critical for resolving overlapping signals in metabolic mixtures.

Comparative Analysis with Parent Compound (Ritonavir)

Ritonavir (C₃₇H₄₈N₆O₅S₂) and its metabolite diverge structurally in three key regions:

Table 2: Structural Comparison with Ritonavir

Feature Ritonavir Metabolite-L-Valine Methyl Ester-d6
Core Structure Bicyclic protease inhibitor Monocyclic valine ester derivative
Molecular Weight 720.94 g/mol 333.48 g/mol
Deuterium Content None 6 deuterium atoms
Functional Groups Carbamate, thiazole Methyl ester, thiazole

The metabolite arises from hepatic esterification of ritonavir, where the carbamate group is replaced by a methyl ester linked to L-valine. This modification reduces the molecule’s polarity, enhancing its lipophilicity and altering its distribution in biological membranes. Deuterium labeling further slows oxidative metabolism at the methyl sites, prolonging the metabolite’s half-life in vivo.

Properties

Molecular Formula

C15H25N3O3S

Molecular Weight

333.5 g/mol

IUPAC Name

methyl (2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1/i3D3,4D3

InChI Key

WMOQPDKCUZISQT-SFPWFBRZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Deuterated Esterification of L-Valine

The esterification of L-valine to its methyl-d₃ ester is achieved via reaction with thionyl chloride (SOCl₂) in deuterated methanol. This method, adapted from the non-deuterated protocol in CN101898973A, introduces deuterium at the methyl group:

  • Reaction Setup :

    • L-Valine is suspended in anhydrous CD₃OD at -8°C to -10°C.
    • SOCl₂ is added dropwise to maintain the temperature below 0°C.
    • The mixture is stirred at room temperature for 2.5–3.5 hours, followed by reflux at 60–70°C for 7–9 hours.
  • Workup :

    • Excess CD₃OD and SOCl₂ are removed via vacuum distillation.
    • The residue is crystallized using anhydrous CD₃OD and diethyl ether, yielding L-valine methyl-d₃ ester hydrochloride.

Key Data :

Parameter Non-Deuterated Deuterated Adaptation
Yield 60–65% 55–60%
Purity (HPLC) >98% >97%
Deuterium Incorporation N/A >99% (by ¹H NMR)

Coupling to Ritonavir Intermediate

The deuterated L-valine methyl ester is then incorporated into the ritonavir backbone. As described in CN105753806A, this involves a heterogeneous synthesis using triphosgene (BTC) in dichloromethane:

  • Reaction Steps :

    • L-Valine methyl-d₃ ester hydrochloride is dissolved in DCM.
    • Triphosgene and N-methylmorpholine (NMM) are added to form the active carbonate intermediate.
    • The intermediate reacts with a thiazolylmethyl amine derivative to yield ritonavir metabolite-L-valine methyl ester-d6.
  • Optimization :

    • Temperature: 0–5°C to minimize side reactions.
    • Molar Ratio: 1:1.2 (L-valine methyl ester : triphosgene).

Reaction Condition Analysis

Temperature and Solvent Effects

The esterification reaction’s efficiency depends on maintaining subzero temperatures during SOCl₂ addition to prevent racemization. Deuterated methanol’s lower nucleophilicity compared to CH₃OH slightly reduces the reaction rate, necessitating extended reflux times (Table 1).

Table 1: Comparative Reaction Conditions

Condition Non-Deuterated Deuterated Adaptation
SOCl₂ Addition Temp -8°C to -10°C -10°C to -12°C
Reflux Time 7–9 hours 8–10 hours
Solvent CH₃OH CD₃OD

Isotopic Purity Considerations

Deuterium incorporation is verified via ¹H NMR (absence of CH₃ signals at δ 3.6–3.7 ppm) and mass spectrometry (M+6 isotopic peak at m/z 727.0). Side products, such as non-deuterated esters, are minimized using excess CD₃OD and strict anhydrous conditions.

Industrial-Scale Production

Scaling Challenges

Industrial production, as outlined in WIPO report, emphasizes cost-effective deuterium sources and waste reduction. Key adaptations include:

  • Deuterated Reagent Recovery : CD₃OD is distilled and reused to offset costs.
  • Continuous Flow Systems : Microreactors enhance mixing and temperature control during SOCl₂ addition.

Table 2: Industrial vs. Lab-Scale Parameters

Parameter Lab Scale Industrial Scale
Batch Size 10–50 g 50–100 kg
CD₃OD Utilization 20–21 mol eq 18–19 mol eq
Cost per kg $12,000 $8,500

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from CD₃OD/diethyl ether (1:3 v/v). This step removes non-deuterated byproducts and unreacted L-valine.

Analytical Validation

  • HPLC : Retention time = 8.2 min (C18 column, 70% MeCN/30% H₂O).
  • MS (ESI+) : [M+H]⁺ = 727.0 (calc. 727.0).
  • ¹³C NMR : CD₃ signal at δ 49.2 ppm (quartet, J = 22 Hz).

Chemical Reactions Analysis

Types of Reactions

Ritonavir metabolite-L-valine methyl ester-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

  • Stable Isotope Labeling : The use of L-valine methyl ester-d6 allows researchers to trace metabolic pathways and quantify metabolites in biological samples using techniques such as mass spectrometry. This application is vital for understanding the pharmacokinetics of ritonavir and its interactions with other drugs .
ApplicationMethodologyOutcome
Metabolic Pathway AnalysisLC-MS/MS with stable isotope labelingEnhanced understanding of drug metabolism
Drug Interaction StudiesIn vitro assaysIdentification of CYP3A4 inhibition effects

Drug Development and Formulation

  • Formulation Optimization : The compound can be utilized in the development of new formulations that require precise dosing and stability assessments. Its properties can help optimize the delivery systems for enhanced bioavailability .
Formulation TypeKey IngredientsBenefits
Oral Solid Dosage FormsRitonavir, L-valine methyl ester-d6Improved stability and absorption
Injectable SolutionsRitonavir derivativesEnhanced solubility and reduced side effects

Therapeutic Monitoring

  • Biomarker Development : L-valine methyl ester-d6 can be used as a biomarker for therapeutic monitoring in patients undergoing treatment with ritonavir. Its quantification in plasma can provide insights into drug efficacy and patient adherence .
Biomarker ApplicationAnalytical MethodClinical Relevance
Therapeutic Drug MonitoringQuantitative LC-MSPersonalized dosing adjustments
Adherence AssessmentPlasma concentration analysisCorrelation with clinical outcomes

Case Study 1: Pharmacokinetic Profiling

A study conducted on HIV-infected patients receiving ritonavir demonstrated that the administration of L-valine methyl ester-d6 significantly improved the detection of metabolites in plasma samples. This was achieved through advanced mass spectrometric techniques, allowing for a better understanding of individual variability in drug metabolism .

Case Study 2: Drug Interaction Assessment

In vitro studies assessing drug-drug interactions involving ritonavir showed that L-valine methyl ester-d6 could effectively inhibit CYP3A4 activity, providing critical data for predicting potential interactions with other medications used in HIV therapy .

Mechanism of Action

The mechanism of action of ritonavir metabolite-L-valine methyl ester-d6 involves its interaction with the cytochrome P450 enzyme system, particularly CYP3A4. This interaction inhibits the metabolism of ritonavir, leading to increased plasma concentrations of the drug. The compound also affects other molecular targets and pathways involved in the metabolism and elimination of ritonavir.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ritonavir Metabolite-d6 and Related Compounds

Compound Molecular Formula Deuterium Substitution Key Functional Groups
This compound C₃₇H₄₂D₆N₆O₅S₂ 6 H → D L-valine methyl ester, thiazole rings
Desthiazolylmethyloxycarbonyl Ritonavir-d6 C₃₅H₄₀D₆N₆O₅S 6 H → D L-valine ester, no thiazolylmethyl
N-[[(4-Nitrophenyl)-oxy]carbonyl]-L-valine methyl ester C₁₄H₁₈N₂O₅ None Nitro-phenyl, L-valine methyl ester
L-valine methyl ester C₆H₁₃NO₂ None Basic amino acid ester

Metabolic and Pharmacokinetic Profiles

Metabolic Stability

  • This compound: Deuterium significantly slows cytochrome P450-mediated oxidation, extending half-life (t₁/₂) by 2–3× compared to non-deuterated analogs .
  • Non-deuterated intermediates (e.g., N-[[(4-nitrophenyl)-oxy]carbonyl]-L-valine methyl ester): Rapidly metabolized due to unmodified C-H bonds, limiting utility in long-term metabolic studies .
  • L-valine methyl ester: Susceptible to hydrolysis and aminotransferase activity, with minimal metabolic stability in vivo .

Pharmacokinetic Interactions

  • The deuterated metabolite shows reduced clearance (CL) and increased area under the curve (AUC) in PK studies, facilitating precise quantification of enzyme-substrate interactions .
  • In contrast, ritonavir itself inhibits CYP3A4, altering the metabolism of co-administered drugs (e.g., quinine) .

Table 2: Pharmacokinetic Parameters of Selected Compounds

Compound Half-Life (t₁/₂) Clearance (CL) AUC (0–24h) Key Metabolic Enzymes
This compound 8–10 h 12 L/h 450 µg·h/mL CYP3A4, CYP2D6
Ritonavir 3–5 h 8.5 L/h 320 µg·h/mL CYP3A4 (inhibitor)
L-valine methyl ester 0.5–1 h 25 L/h 80 µg·h/mL Esterases, BCAAT

Biological Activity

Ritonavir metabolite-L-valine methyl ester-d6 (CAS#: 1331897-89-2) is a deuterated derivative of ritonavir, an antiretroviral medication primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. This compound retains the structural features of ritonavir while incorporating L-valine and deuterium labeling, enhancing its utility in pharmacokinetic studies and metabolic profiling. Understanding the biological activity of this metabolite is crucial for optimizing therapeutic strategies and improving patient outcomes.

  • Molecular Formula : C₁₅H₁₉D₆N₃O₃S
  • Molecular Weight : 333.48 g/mol
  • Structure : The compound's structure allows it to undergo various reactions typical of amino acid derivatives and esters, which may facilitate peptide bond formation or hydrolysis under specific conditions .

Ritonavir itself functions as a potent inhibitor of HIV-1 protease, an enzyme essential for the maturation of viral particles. By inhibiting this enzyme, ritonavir prevents the processing of viral proteins into their functional forms, thereby disrupting the viral life cycle. The metabolite-L-valine methyl ester-d6 may retain similar interactions due to its structural analogies with ritonavir, potentially influencing its pharmacological activity .

Pharmacokinetic Studies

The deuterium labeling in this compound provides significant advantages in metabolic studies. It allows researchers to trace the compound's fate within biological systems more accurately than non-labeled counterparts. This feature is particularly valuable in understanding drug metabolism and interactions with various enzymes, which are critical for optimizing treatment regimens for HIV patients .

Interaction Studies

Research indicates that this compound can participate in various enzymatic reactions. Its role as a tracer in interaction studies aids in elucidating metabolic pathways and enzyme interactions, which are essential for enhancing therapeutic outcomes. The compound's structural modifications may also influence its interaction with cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism .

Comparative Analysis with Other Compounds

Compound NameStructure SimilarityUnique Features
RitonavirHighPotent CYP3A4 inhibitor; used as a booster
SaquinavirModerateLess potent than ritonavir; different structure
IndinavirModerateRequires higher doses; less CYP3A4 interaction
NelfinavirModerateDistinct side effects; different dosing regimen
L-Valine Methyl EsterLowAmino acid derivative without antiviral activity
This compoundUniqueStable isotope labeling enhances metabolic tracking

This table illustrates that while this compound shares structural similarities with other HIV protease inhibitors, its unique stable isotope labeling provides distinct advantages for research applications .

Case Studies and Research Findings

  • Antiviral Efficacy : A clinical study demonstrated that ritonavir significantly reduced plasma viremia in HIV-infected patients, with a mean reduction of 0.86 to 1.18 log copies/mL after treatment. The metabolite's role in enhancing these effects through pharmacokinetic modulation warrants further investigation .
  • Safety Profile : Ritonavir has been shown to be well-tolerated among patients, with common side effects including gastrointestinal disturbances. Understanding how the metabolite influences these side effects could lead to improved patient management strategies .
  • Metabolic Pathways : Studies on deuterated compounds suggest that deuterium substitution can alter reaction kinetics and mechanisms, providing insights into metabolic pathways relevant to HIV treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ritonavir metabolite-L-valine methyl ester-d6, and how can isotopic purity be ensured?

  • Methodological Answer: The synthesis involves multi-step reactions, starting with the condensation of deuterated intermediates. For example, L-valine methyl ester-d6 can be synthesized by reacting chloroformate derivatives with deuterated methylamine in THF under reflux, using DMAP and triethylamine as catalysts . Isotopic purity is ensured via repeated purification using reverse-phase chromatography and verified by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy with deuterated solvents to avoid proton contamination .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer: Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is optimal. Use deuterated internal standards (e.g., D6-ritonavir) to correct for matrix effects. Mobile phases should include 0.03 M monobasic potassium phosphate buffer (pH 7.1) and acetonitrile gradients to enhance peak resolution . Validate the method for sensitivity (LOQ < 1 ng/mL) and specificity against co-eluting metabolites .

Q. How should stability studies be designed for this deuterated metabolite under varying storage and experimental conditions?

  • Methodological Answer: Conduct accelerated stability tests by storing samples at -80°C, 4°C, and room temperature in buffered solutions (pH 6–8). Monitor degradation via UPLC-MS/MS at intervals (0, 24, 48 hours). Include control samples spiked with non-deuterated analogs to distinguish between chemical degradation and isotopic exchange. Use argon-purged vials to minimize oxidation .

Advanced Research Questions

Q. How can isotopic interference be minimized when analyzing this compound alongside non-deuterated analogs in metabolic studies?

  • Methodological Answer: Employ high-resolution mass spectrometers (e.g., Q-TOF) to distinguish between d6 and non-deuterated ions based on exact mass differences (~6 m/z). Optimize collision energy to prevent in-source fragmentation, which could cause isotopic overlap. Validate using spiked blank matrices to confirm no cross-talk between channels .

Q. What strategies resolve discrepancies in reported metabolic pathways of ritonavir when using deuterated vs. non-deuterated tracers?

  • Methodological Answer: Perform parallel in vitro assays with human hepatocytes using both deuterated and non-deuterated metabolites. Compare pharmacokinetic parameters (e.g., half-life, clearance) to identify isotope-specific effects. Use stable isotope labeling and kinetic isotope effect (KIE) studies to quantify enzymatic preference for non-deuterated substrates .

Q. How can sample preparation be optimized for detecting low-abundance this compound in complex biological fluids?

  • Methodological Answer: Implement hybrid solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to improve recovery rates (>85%). Pre-treat plasma with cold acetonitrile (1:3 v/v) to precipitate proteins while preserving deuterium labels. Centrifuge at 15,000 × g for 15 minutes to remove particulates. For tissue homogenates, use bead-beating with zirconium oxide beads in PBS (pH 7.4) to ensure complete cell lysis .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing inter-laboratory variability in deuterated metabolite quantification?

  • Methodological Answer: Use mixed-effects models to account for batch-to-batch variability. Include covariates such as instrument type (e.g., triple quad vs. Q-TOF) and operator experience. Perform Bland-Altman analysis to assess agreement between labs, with predefined acceptance criteria (e.g., ±15% deviation) .

Q. How should cross-reactivity be tested in immunoassays targeting ritonavir metabolites with structural analogs?

  • Methodological Answer: Perform competitive ELISA assays using serial dilutions of structural analogs (e.g., L-valine methyl ester, non-deuterated ritonavir). Calculate cross-reactivity as (IC50 of target metabolite / IC50 of analog) × 100. Values >10% indicate significant interference, necessitating assay redesign with more specific antibodies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.